molecular formula C20H31N5O3S B10998555 (1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone

(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone

Cat. No.: B10998555
M. Wt: 421.6 g/mol
InChI Key: GPSQLUNPBLLNAH-UHFFFAOYSA-N
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Description

(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyrimidine, piperidine, and piperazine rings, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing costs and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicine, (1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

Industry

Industrially, the compound is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methanone
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of pyrimidine, piperidine, and piperazine rings, which confer distinct chemical and biological properties. This structural arrangement allows for diverse applications and interactions that are not commonly observed in other similar compounds.

Properties

Molecular Formula

C20H31N5O3S

Molecular Weight

421.6 g/mol

IUPAC Name

[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H31N5O3S/c1-15-13-16(2)22-20(21-15)25-6-3-17(4-7-25)19(26)24-10-8-23(9-11-24)18-5-12-29(27,28)14-18/h13,17-18H,3-12,14H2,1-2H3

InChI Key

GPSQLUNPBLLNAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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